An In-depth Technical Guide to 2,5-Dimethyl-3-thiaadipic Acid and Its Class
An In-depth Technical Guide to 2,5-Dimethyl-3-thiaadipic Acid and Its Class
Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-thiaadipic Acid (CAS 106014-16-8), a specialty chemical with applications in the synthesis of herbicides.[1][2][3] Given the limited public data on this specific molecule, this paper establishes a broader context by examining its parent analogue, 3,3'-Thiodipropionic Acid (TDPA) (CAS 111-17-1). TDPA is a well-characterized dicarboxylic acid widely used as an antioxidant and a versatile building block in chemical synthesis.[4][5] This guide will detail the known properties and synthesis of 2,5-Dimethyl-3-thiaadipic Acid, supplemented with in-depth protocols, applications, and mechanistic insights derived from the extensive data available for TDPA. This dual approach offers researchers and drug development professionals both specific information on the target molecule and a robust, data-rich framework for understanding the broader class of thiodicarboxylic acids.
Part 1: Physicochemical and Structural Characteristics
Thiodicarboxylic acids are a class of organosulfur compounds characterized by a central sulfur atom flanked by two carboxylic acid moieties. Their utility stems from this unique structure, which imparts antioxidant properties and provides reactive handles for chemical synthesis.[5][6]
2,5-Dimethyl-3-thiaadipic Acid
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IUPAC Name: 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid[8]
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Synonyms: 3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid[1][2]
The structure of 2,5-Dimethyl-3-thiaadipic Acid features a thioether linkage and two chiral centers at the C2 and C5 positions, introduced by the methyl groups. This chirality suggests the potential for stereoisomers, which could have distinct biological activities, a critical consideration in drug development.
Reference Compound: 3,3'-Thiodipropionic Acid (TDPA)
To provide a more comprehensive technical context, the properties of the closely related and extensively studied TDPA are summarized below.
| Property | Value | Source(s) |
| CAS Number | 111-17-1 | [9][10] |
| Molecular Formula | C₆H₁₀O₄S | [9][11] |
| Molecular Weight | 178.21 g/mol | [9][10] |
| Appearance | White fine crystalline powder / Nacreous leaflets | [9][10] |
| Melting Point | 131-134 °C | [9] |
| Solubility | Freely soluble in hot water, alcohol, and acetone. Slightly soluble in water at room temperature. | [10][12] |
| pKa (25°C) | 4.11 | [10] |
Part 2: Synthesis and Methodologies
The synthesis of thiodicarboxylic acids typically involves the reaction of a sulfur nucleophile with an α,β-unsaturated carboxylic acid or a halo-substituted carboxylic acid.
Synthesis of 2,5-Dimethyl-3-thiaadipic Acid
A documented method for synthesizing 2,5-Dimethyl-3-thiaadipic Acid involves a "one-kettle way" starting from methacrylic acid and thiourea to first generate an intermediate, 3-mercaptoisobutyric acid. This intermediate then reacts with 2-chloropropionic acid in the presence of a base to yield the final product.[13]
Experimental Protocol:
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Step 1: Formation of 3-Mercaptoisobutyric Acid Intermediate:
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In a reaction vessel, charge water, thiourea, and concentrated hydrochloric acid. Heat to 45°C with stirring.
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Slowly add methacrylic acid dropwise. After the addition, raise the temperature to 90°C and react for 2 hours. This step utilizes the acid-catalyzed addition of thiourea to the double bond of methacrylic acid, followed by hydrolysis to form the thiol.
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Step 2: Thia-Michael Addition:
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Add a solution of sodium hydroxide dropwise to the reaction mixture. This deprotonates the intermediate thiol, forming a highly nucleophilic thiolate.
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Add 2-chloropropionic acid dropwise. The thiolate attacks the electrophilic carbon of 2-chloropropionic acid in a nucleophilic substitution reaction.
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Continue the reaction for 2 hours.
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Step 3: Workup and Isolation:
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Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.
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Extract the product into an organic solvent such as ethyl acetate.
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Combine the organic phases and remove the solvent to yield 2,5-Dimethyl-3-thiaadipic Acid as a waxy solid.[13]
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Caption: Synthesis workflow for 2,5-Dimethyl-3-thiaadipic Acid.
Industrial Synthesis of 3,3'-Thiodipropionic Acid (TDPA)
For context, a common industrial method for producing the parent compound, TDPA, involves the hydrolysis of 3,3'-thiodipropionitrile. This method is noted for its high yield and safety at an industrial scale.
Experimental Protocol:
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Reaction Setup: Prepare an aqueous solution of a mineral acid (e.g., HCl) at a concentration of 3-10 mol/L in a reactor heated to 70-120°C.
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Controlled Addition: Gradually add 3,3'-thiodipropionitrile to the heated acid solution. The addition rate is critical and must be controlled to keep the nitrile concentration in the reaction system at or below 5% by weight. This slow addition prevents a runaway exothermic reaction, which is a significant safety hazard.
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Hydrolysis: The nitrile groups are hydrolyzed to carboxylic acids under the acidic and high-temperature conditions.
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Isolation: Upon completion, the 3,3'-Thiodipropionic acid product can be isolated, often achieving yields of 96% or higher.[14]
Part 3: Applications and Scientific Relevance
The applications of these compounds are primarily dictated by the thioether and dicarboxylic acid functional groups.
2,5-Dimethyl-3-thiaadipic Acid
The primary documented use of 2,5-Dimethyl-3-thiaadipic Acid is as an intermediate in the preparation of herbicides.[1][2][3] The specific structure is likely designed to impart particular properties such as solubility, stability, or a specific mode of action in the final herbicidal product. It is also used in the synthesis of 2,4-dimethyl tetrahydro thiophene-3-ketone, a flavor and fragrance ingredient.[13]
3,3'-Thiodipropionic Acid (TDPA)
The applications of TDPA are far more extensive and well-documented, providing a model for the potential utility of its derivatives.
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Antioxidant: TDPA is widely used as an antioxidant in the food, cosmetics, and plastics industries.[9][15] It functions by preventing the oxidation of fats and oils, thereby preventing rancidity and extending shelf life.[9][16] Its mechanism involves the sulfur atom, which can scavenge free radicals. In cosmetic formulations, it acts as a stabilizer, protecting products like creams and shampoos from degradation.[4]
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Chemical Intermediate: The dicarboxylic acid functionality makes TDPA a versatile building block for chemical synthesis.[5] It can undergo reactions like esterification and amidation to produce a range of derivatives, including:
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Thioesters (e.g., Dilauryl Thiodipropionate): Used as secondary antioxidants in lubricants and polymers.[4]
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Coordination Polymers: The acid groups can act as ligands to coordinate with metal ions, forming materials with interesting luminescent properties.[16]
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Pharmaceutical Scaffolds: It serves as a precursor for synthesizing novel pharmaceutical agents, including potential antitumor compounds.[5]
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Biochemical Research: TDPA and its disulfide counterpart, 3,3'-Dithiodipropionic acid, are used in biochemical studies. They can serve as precursors for synthesizing polythioesters, which are of interest as biodegradable polymers.[16][17]
Caption: Application landscape for thiodicarboxylic acids.
Part 4: Conclusion and Future Outlook
2,5-Dimethyl-3-thiaadipic Acid is a specialty chemical with specific, albeit not widely publicized, applications. By understanding its synthesis and properties in the context of its well-studied analogue, 3,3'-Thiodipropionic Acid, researchers can better appreciate its potential. The core value of this class of molecules lies in the synergy between the antioxidant capability of the thioether linkage and the synthetic versatility of the dual carboxylic acid groups. For professionals in drug development, the introduction of methyl groups and thus chirality in 2,5-Dimethyl-3-thiaadipic Acid presents an opportunity for creating stereospecific molecules, a cornerstone of modern pharmaceutical design. Future research could focus on exploring the biological activities of its individual stereoisomers and expanding its use as a scaffold for novel therapeutics beyond its current application in agrochemicals.
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